molecular formula C26H26N2OP+ B14073396 1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide

1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide

Cat. No.: B14073396
M. Wt: 413.5 g/mol
InChI Key: RUXZHOILXLPYLR-WOJBJXKFSA-N
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Description

1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide is a chiral organophosphorus compound It features a diazaphospholidine ring with two naphthyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide typically involves the reaction of a chiral amine with a phosphorus trichloride derivative, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high purity and yield, which are crucial for applications in pharmaceuticals and fine chemicals.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide can undergo various chemical reactions, including:

    Oxidation: The phosphorus atom can be further oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form phosphines.

    Substitution: The naphthyl groups can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.

Scientific Research Applications

1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide has several scientific research applications, including:

    Asymmetric Synthesis: It can be used as a chiral ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds.

    Medicinal Chemistry: The compound’s chiral nature makes it valuable in the synthesis of pharmaceuticals, where enantiomeric purity is crucial.

    Material Science: It can be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide exerts its effects typically involves coordination to metal centers in catalytic processes. The chiral environment provided by the naphthyl groups and the diazaphospholidine ring can induce enantioselectivity in reactions, leading to the preferential formation of one enantiomer over another.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(®-1-phenylethyl)-1,3,2-diazaphospholidine 2-oxide: Similar structure but with phenyl groups instead of naphthyl groups.

    1,3-Bis(®-1-(2-naphthyl)ethyl)-1,3,2-diazaphospholidine 2-oxide: Similar structure but with 2-naphthyl groups instead of 1-naphthyl groups.

Uniqueness

1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide is unique due to the presence of the naphthyl groups, which can provide distinct steric and electronic properties compared to phenyl or other aromatic groups. These properties can influence the compound’s reactivity and selectivity in various chemical reactions.

Properties

Molecular Formula

C26H26N2OP+

Molecular Weight

413.5 g/mol

IUPAC Name

1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphospholidin-2-ium 2-oxide

InChI

InChI=1S/C26H26N2OP/c1-19(23-15-7-11-21-9-3-5-13-25(21)23)27-17-18-28(30(27)29)20(2)24-16-8-12-22-10-4-6-14-26(22)24/h3-16,19-20H,17-18H2,1-2H3/q+1/t19-,20-/m1/s1

InChI Key

RUXZHOILXLPYLR-WOJBJXKFSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N3CCN([P+]3=O)[C@H](C)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N3CCN([P+]3=O)C(C)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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